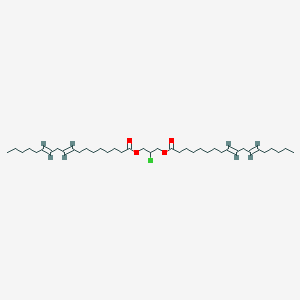
2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dilinoleoyl-2-chloropropanediol is a chemical compound with the molecular formula C39H67ClO4 and a molecular weight of 635.4 g/mol . It is an ester product, often used in scientific research . The compound is known for its unique structure, which includes two linoleoyl groups and a chloropropanediol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dilinoleoyl-2-chloropropanediol typically involves the esterification of linoleic acid with 2-chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of 1,3-Dilinoleoyl-2-chloropropanediol may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dilinoleoyl-2-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dilinoleoyl-2-chloropropanediol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Dilinoleoyl-2-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. These metabolites can then participate in signaling pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dilinoleoyl-3-chloropropanediol: Similar in structure but differs in the position of the chloropropanediol moiety.
1,2-Dilinolenoyl-3-chloropropanediol: Contains linolenic acid instead of linoleic acid, resulting in different chemical properties.
Uniqueness
1,3-Dilinoleoyl-2-chloropropanediol is unique due to its specific ester linkage and the presence of a chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
Chemical Structure and Properties
Chemical Formula : C39H70ClO4
Molecular Weight : 635.5 g/mol
CAS Number : 74875-33-3
The compound features a chloropropane backbone with two oleate (octadeca-9,12-dienoate) chains. The presence of the chlorine atom and the unsaturated fatty acid chains contributes to its reactivity and potential biological interactions.
Research indicates that 2-Chloropropane-1,3-diyl dioleate interacts with various biological receptors and enzymes:
- Receptor Interactions : It has been shown to affect multiple receptor types including adrenergic receptors, cannabinoid receptors, and various ion channels .
- Enzyme Modulation : The compound may influence metabolic enzymes such as acetyl-CoA carboxylase and amylase, which play critical roles in lipid metabolism and carbohydrate digestion .
Pharmacological Effects
Studies have documented several pharmacological effects attributed to this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating cytokine production and immune responses.
- Antioxidant Activity : The unsaturated fatty acid components may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems .
Table 1: Biological Activities of 2-Chloropropane-1,3-diyl Dioleate
Study 1: Anti-inflammatory Effects
In a controlled laboratory study, 2-Chloropropane-1,3-diyl dioleate was administered to macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
Study 2: Metabolic Impact
Another study focused on the metabolic effects of the compound in rodent models. It was found that supplementation with 2-Chloropropane-1,3-diyl dioleate led to improved lipid profiles and reduced body fat percentage compared to control groups .
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
[2-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
JPFKFYGUGINXTE-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















